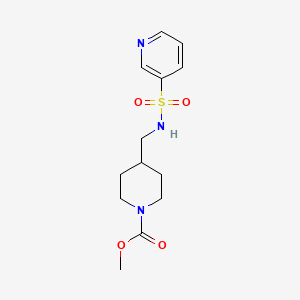

Methyl 4-((pyridine-3-sulfonamido)methyl)piperidine-1-carboxylate

Description

Methyl 4-((pyridine-3-sulfonamido)methyl)piperidine-1-carboxylate is a synthetic piperidine derivative featuring a pyridine-3-sulfonamido moiety linked via a methylene bridge to the piperidine ring, with a terminal methyl ester group. Piperidine derivatives are widely studied in medicinal chemistry due to their structural versatility and bioactivity, including antibacterial, antitumor, and enzyme-inhibitory properties .

Properties

IUPAC Name |

methyl 4-[(pyridin-3-ylsulfonylamino)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O4S/c1-20-13(17)16-7-4-11(5-8-16)9-15-21(18,19)12-3-2-6-14-10-12/h2-3,6,10-11,15H,4-5,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAYVNJKFSFACR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNS(=O)(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((pyridine-3-sulfonamido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with the piperidine ring, which is then functionalized with the pyridine-3-sulfonamido group. The final step involves esterification to introduce the methyl ester group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((pyridine-3-sulfonamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with a piperidine core, such as methyl 4-((pyridine-3-sulfonamido)methyl)piperidine-1-carboxylate, exhibit significant antitumor properties. A study demonstrated that similar piperidine derivatives showed potent inhibition of tumor cell proliferation in various human cancer cell lines, including HeLa and A375 cells .

Protein Kinase Inhibition

The compound has been investigated as a potential inhibitor of protein kinases, which are critical in regulating cellular functions and are often implicated in cancer progression. For instance, derivatives of piperidine have shown selective inhibition against specific kinases like CDK2 and CDK9, making them valuable in developing targeted cancer therapies .

Synthesis and Reactivity

This compound can be synthesized through various chemical reactions involving piperidine derivatives. The compound serves as a versatile building block in the synthesis of more complex molecules with therapeutic potential.

Table 1: Synthesis Pathways

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, highlighting the compound's potential as an anticancer agent.

Case Study 2: Selective Kinase Inhibition

In another investigation, derivatives of the compound were tested for their ability to inhibit protein kinase B (Akt). The results showed that specific modifications to the piperidine structure led to enhanced selectivity and potency against Akt compared to other kinases, suggesting a promising avenue for drug development targeting metabolic diseases and cancers .

Mechanism of Action

The mechanism of action of Methyl 4-((pyridine-3-sulfonamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine-3-sulfonamido group can form hydrogen bonds or ionic interactions with active sites, while the piperidine ring provides structural stability. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis:

Structural and Functional Group Analysis

Key Differences :

- Core Ring : The target compound has a fully saturated piperidine ring, whereas the compound in features a partially saturated tetrahydropyridine ring, which may influence conformational flexibility and binding interactions.

- Substituents: The sulfonamido-pyridine group in the target compound contrasts with the acetyl-piperidine and diphenyl groups in . Sulfonamides are known for hydrogen-bonding interactions (e.g., with enzymes), while acetyl groups may modulate lipophilicity or act as prodrug motifs .

Insights :

- The antitumor activity of the compound in is attributed to its acetyl-piperidine moiety and aryl substituents, which may disrupt cellular replication or signaling . For the target compound, the sulfonamido group could enable selective inhibition of enzymes overexpressed in tumors (e.g., carbonic anhydrase IX).

- Antibacterial activity in ’s compound may arise from interactions with bacterial membranes or enzymes.

Physicochemical Properties

Implications : The target compound’s lower molecular weight and balanced polarity may improve oral bioavailability compared to the bulkier compound in . However, the diphenyl groups in ’s compound could enhance membrane permeability in hydrophobic environments.

Biological Activity

Methyl 4-((pyridine-3-sulfonamido)methyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound has a complex structure characterized by the presence of a piperidine ring, a pyridine sulfonamide group, and a carboxylate moiety. The molecular formula is with a molecular weight of 375.4 g/mol. The compound is slightly soluble in water and stable under recommended storage conditions, but it is incompatible with oxidizing agents .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonamide group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity. This interaction may modulate the activity of specific proteins, leading to various biological effects.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activities. For instance, studies on sulfonamide derivatives have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. The structural features of the compound, particularly the piperidine and sulfonamide groups, are believed to play a crucial role in its anticancer activity .

Neuropharmacological Effects

This compound has been studied for its potential effects on neuropharmacological targets. Similar compounds have shown promise as dopamine receptor agonists, which may be beneficial in treating neuropsychiatric disorders . The compound's ability to interact selectively with dopamine receptors could lead to novel therapeutic options for conditions such as schizophrenia or Parkinson's disease.

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to optimize the biological activity of similar compounds. For example, modifications in the piperidine core or substitutions on the pyridine ring have been systematically evaluated to enhance potency and selectivity against specific biological targets .

| Compound ID | D3R Agonist Activity (EC50 nM) | D2R Antagonist Activity (IC50 nM) |

|---|---|---|

| Compound A | 710 ± 150 | 15,700 ± 3,000 |

| Compound B | 278 ± 62 | 9,000 ± 3,700 |

| Compound C | 98 ± 21 | >100,000 |

This table summarizes findings from SAR studies highlighting the varying degrees of activity against dopamine receptors among different analogs.

Clinical Implications

The potential therapeutic applications of this compound have been explored in preclinical models. For instance, compounds with similar structures have shown protective effects on dopaminergic neurons in vitro, indicating possible neuroprotective properties that warrant further investigation .

Q & A

Q. (Basic)

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98%) and detects impurities using reverse-phase C18 columns with UV detection at 254 nm .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity, with characteristic peaks for the piperidine ring (δ 1.4–3.0 ppm) and sulfonamido group (δ 7.8–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragments, ensuring correct molecular weight .

What strategies resolve discrepancies in biological activity data across studies?

Q. (Advanced)

- Structural Reanalysis : Verify compound identity via X-ray crystallography or 2D-NMR to rule out isomerism or degradation .

- Assay Standardization : Replicate studies under controlled conditions (e.g., cell line selection, receptor density) to isolate variables. For example, inconsistencies in IC₅₀ values may arise from differing ATP concentrations in kinase assays .

- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., piperidinecarboxylates) to identify trends in substituent effects on activity .

How does the pyridine-3-sulfonamido group influence pharmacokinetic properties?

Q. (Advanced)

- Lipophilicity : The sulfonamido group increases water solubility via hydrogen bonding, improving oral bioavailability .

- Metabolic Stability : Pyridine’s electron-withdrawing effects reduce CYP450-mediated oxidation, prolonging half-life compared to phenyl analogs .

- Target Affinity : Sulfonamido groups enhance binding to enzymes (e.g., carbonic anhydrase) through polar interactions, as shown in docking studies .

What are the known biological targets or mechanisms of action for this compound?

Q. (Basic)

- Neurological Targets : Preliminary studies suggest activity at σ-1 receptors, modulating calcium signaling in neuropathic pain models .

- Enzyme Inhibition : Potential inhibition of histone deacetylases (HDACs) via zinc chelation by the sulfonamido group, though validation via knockout assays is needed .

What in silico methods predict this compound’s binding affinity with target proteins?

Q. (Advanced)

- Molecular Docking : Software like AutoDock Vina models interactions with receptor active sites (e.g., HDAC2), prioritizing residues critical for sulfonamido binding .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess binding stability under physiological conditions, identifying conformational shifts over 100-ns trajectories .

- QSAR Modeling : Regression analysis correlates substituent electronegativity with IC₅₀ values, guiding structural optimizations .

How is the compound’s stability assessed under different storage conditions?

Q. (Basic)

- Accelerated Stability Testing : Incubate at 25°C/60% RH and 40°C/75% RH for 4–12 weeks, monitoring degradation via HPLC. Significant decomposition (>5%) indicates need for desiccated storage .

- Photostability : Expose to UV light (ICH Q1B guidelines) to identify light-sensitive functional groups (e.g., sulfonamido), requiring amber vials for long-term use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.